5-Fluoro-4-iodo-2-nitrobenzyl bromide
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Overview
Description
5-Fluoro-4-iodo-2-nitrobenzyl bromide is an organic compound with the molecular formula C7H4BrFINO2 and a molecular weight of 359.92 g/mol . This compound is characterized by the presence of fluorine, iodine, nitro, and bromomethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 5-Fluoro-4-iodo-2-nitrobenzyl bromide typically involves multiple steps. One common method includes:
Halogenation: The addition of halogens (fluorine and iodine) to specific positions on the benzene ring.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Fluoro-4-iodo-2-nitrobenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and reducing agents like hydrogen gas for reduction reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-4-iodo-2-nitrobenzyl bromide is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is explored for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodo-2-nitrobenzyl bromide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromomethyl group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar compounds to 5-Fluoro-4-iodo-2-nitrobenzyl bromide include:
4-Iodo-2-nitrobenzyl bromide: Lacks the fluorine atom.
5-Fluoro-2-nitrobenzyl bromide: Lacks the iodine atom.
5-Fluoro-4-iodobenzyl bromide: Lacks the nitro group.
The presence of both fluorine and iodine atoms, along with the nitro and bromomethyl groups, makes this compound unique in its reactivity and applications .
Properties
Molecular Formula |
C7H4BrFINO2 |
---|---|
Molecular Weight |
359.92 g/mol |
IUPAC Name |
1-(bromomethyl)-5-fluoro-4-iodo-2-nitrobenzene |
InChI |
InChI=1S/C7H4BrFINO2/c8-3-4-1-5(9)6(10)2-7(4)11(12)13/h1-2H,3H2 |
InChI Key |
IWRXLJHPSSHCIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)[N+](=O)[O-])CBr |
Origin of Product |
United States |
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